molecular formula C10H6N4O B12613126 4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile CAS No. 916151-00-3

4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile

Cat. No.: B12613126
CAS No.: 916151-00-3
M. Wt: 198.18 g/mol
InChI Key: AHSDSROFQPCBPI-UHFFFAOYSA-N
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Description

4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound features a triazole ring attached to a benzonitrile moiety, with a formyl group at the 4-position of the triazole ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a “click” reaction. This method is widely used due to its efficiency and high yield. The general procedure involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring .

Industrial Production Methods

The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Ammonia (NH₃), alcohols (ROH), amines (RNH₂)

Major Products Formed

Scientific Research Applications

4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, triazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a role in neurodegenerative diseases like Alzheimer’s . The compound may also interact with other proteins and receptors, leading to its observed biological activities.

Comparison with Similar Compounds

4-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile can be compared with other triazole derivatives, such as:

    4-(1H-1,2,3-Triazol-1-yl)benzonitrile: Lacks the formyl group, which may result in different reactivity and biological activity.

    4-(4-Methyl-1H-1,2,3-triazol-1-yl)benzonitrile:

The presence of the formyl group in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

CAS No.

916151-00-3

Molecular Formula

C10H6N4O

Molecular Weight

198.18 g/mol

IUPAC Name

4-(4-formyltriazol-1-yl)benzonitrile

InChI

InChI=1S/C10H6N4O/c11-5-8-1-3-10(4-2-8)14-6-9(7-15)12-13-14/h1-4,6-7H

InChI Key

AHSDSROFQPCBPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=C(N=N2)C=O

Origin of Product

United States

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